molecular formula C13H11FN2O2 B1492234 (2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098158-21-3

(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No. B1492234
M. Wt: 246.24 g/mol
InChI Key: NGODNZRVMMOSQX-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, more commonly referred to as 3-FPMPE, is a compound of interest due to its potential applications in research and laboratory experiments. It is a synthetic derivative of the natural product pyrazolone, which is found in plants, and is a versatile building block for the synthesis of a variety of organic compounds. 3-FPMPE has been the subject of research in the areas of synthesis, scientific applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Radiotracer Development for S1PR1 Imaging

(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, under different nomenclature, has been explored for its potential in medical research, notably in the development of radiotracers targeting sphingosine-1-phosphate receptor 1 (S1PR1). S1PR1 is clinically significant due to its role in multiple sclerosis (MS) and other conditions, prompting the development of S1PR modulators for therapeutic purposes. A study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting S1PR1, highlighting its promise in animal models for inflammatory diseases and its potential for evaluating inflammation in human clinical populations without adverse events, including bradycardia. This research supports the compound's safety and effectiveness for S1PR1 imaging in inflammation studies, with significant brain uptake correlating with regional S1PR1 RNA expression (Brier et al., 2022).

Environmental and Health Monitoring

Although not directly related to (2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, studies on environmental exposure and health impacts of similar compounds, such as organophosphorus and pyrethroid pesticides, parabens, and other chemicals, provide insights into the methodologies and considerations for assessing exposure and potential health risks. These studies cover a range of topics from environmental exposure to pesticides in children (Babina et al., 2012), serum levels of per- and poly-fluoroalkyl substances and their correlation with breast cancer risk (Hurley et al., 2018), to the detection of pyrethroid metabolites in flight attendants exposed to insecticides on commercial flights (Wei et al., 2012).

properties

IUPAC Name

(E)-3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-12-3-1-2-10(6-12)8-16-9-11(7-15-16)4-5-13(17)18/h1-7,9H,8H2,(H,17,18)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGODNZRVMMOSQX-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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